REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:28])[CH:14]=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22]COC)=[C:18]([O:26][CH3:27])[CH:17]=2)=[CH:7][C:6]=1[O:29][CH3:30]>CO.Cl>[OH:22][C:19]1[CH:20]=[CH:21][C:16]([CH:15]=[CH:14][C:13](=[O:28])[CH:12]=[CH:11][C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[C:6]([O:29][CH3:30])[CH:7]=2)=[CH:17][C:18]=1[O:26][CH3:27]
|
Name
|
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)OCOC)OC)=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 3 hr at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a semi-solid
|
Type
|
CUSTOM
|
Details
|
The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)O)OC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 9.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](=[O:28])[CH:14]=[CH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22]COC)=[C:18]([O:26][CH3:27])[CH:17]=2)=[CH:7][C:6]=1[O:29][CH3:30]>CO.Cl>[OH:22][C:19]1[CH:20]=[CH:21][C:16]([CH:15]=[CH:14][C:13](=[O:28])[CH:12]=[CH:11][C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[C:6]([O:29][CH3:30])[CH:7]=2)=[CH:17][C:18]=1[O:26][CH3:27]
|
Name
|
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
COCOC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)OCOC)OC)=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 3 hr at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a semi-solid
|
Type
|
CUSTOM
|
Details
|
The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(C=CC1=CC(=C(C=C1)O)OC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 9.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |